molecular formula C48H51K3N6O13S4 B14758704 Sulfo-Cyanine7.5 azide

Sulfo-Cyanine7.5 azide

Cat. No.: B14758704
M. Wt: 1165.5 g/mol
InChI Key: QXFFSPPKMMLKON-UHFFFAOYSA-K
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Description

Significance of Near-Infrared Fluorescent Dyes in Modern Biological Research

Near-infrared (NIR) fluorescent dyes, which operate within the 650-1700 nm spectral range, provide substantial benefits for biological imaging, particularly in vivo studies. tocris.com This region, often called the "optical window," is advantageous because it minimizes interference from the natural fluorescence of biological tissues (autofluorescence) and allows for deeper light penetration through tissue. tocris.comfluorofinder.commacsenlab.com The reduced scattering of light at these longer wavelengths results in clearer images with higher contrast compared to dyes that fluoresce in the visible spectrum. macsenlab.comnih.gov

These properties make NIR dyes ideal for non-invasively observing biological processes in real-time within living organisms. macsenlab.com Researchers can track the progression of diseases, assess the effectiveness of therapies, and unravel complex biological systems in their natural settings. tocris.com The development of NIR dyes, especially those from the cyanine (B1664457) family, has been instrumental in pushing the boundaries of what can be achieved with fluorescence-based imaging techniques. fluorofinder.com

Key advantages of NIR fluorescent dyes include:

High sensitivity and resolution for in vivo imaging. tocris.com

Minimal background autofluorescence from tissues. tocris.com

Deeper tissue penetration due to reduced light absorption and scattering. tocris.comnih.gov

Low phototoxicity, making them suitable for live-cell imaging. tocris.com

Historical Context of Cyanine Dyes and the Emergence of Sulfo-Cyanine7.5 Azide (B81097) as a Research Tool

The history of cyanine dyes dates back to their initial synthesis in the mid-19th century. wikipedia.orgmfa.org Originally, their primary application was in the photographic industry to extend the sensitivity of photographic emulsions to a wider range of light wavelengths. wikipedia.orgbritannica.com Chemically, cyanines are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. wikipedia.org The length and structure of this chain are key determinants of the dye's absorption and emission spectra. biotium.com

A significant advancement in the application of cyanine dyes for biological research was the introduction of sulfonated versions. biotium.com The addition of sulfo groups enhances the water solubility of these dyes, a critical feature for their use in aqueous biological environments. biotium.com Further chemical modifications, such as the incorporation of an azide group, have broadened their utility in bioconjugation.

Sulfo-Cyanine7.5 azide is classified as a heptamethine cyanine dye, indicating a long polymethine chain that shifts its fluorescence into the near-infrared region. lumiprobe.com This characteristic, combined with its high water solubility and the reactive azide group, has made it a valuable asset for labeling and detecting biomolecules in a variety of advanced research applications. axispharm.com Compared to the well-known indocyanine green (ICG), Sulfo-Cyanine7.5 exhibits a significantly improved fluorescence quantum yield. lumiprobe.com

PropertyDescription
Class Heptamethine cyanine dye lumiprobe.com
Key Features Hydrophilic and water-soluble lumiprobe.com
Advantage over ICG Significantly improved fluorescence quantum yield lumiprobe.com
Primary Application Near-infrared in vivo imaging lumiprobe.comlumiprobe.com

Overview of the Azide Functionality and its Role in Bioconjugation Methodologies

The azide group (–N₃) is a cornerstone of "click chemistry," a set of biocompatible reactions known for their high specificity and efficiency. nih.gov This functionality allows for the covalent attachment of the dye to other molecules. The most prominent click chemistry reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forges a stable triazole linkage between an azide and an alkyne. wikipedia.org

Another critical method is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is particularly valuable for studying living systems because it does not require a toxic copper catalyst. nih.gov The azide functionality of this compound enables it to be easily attached to a wide array of biomolecules—such as proteins, nucleic acids, and lipids—that have been chemically modified to contain an alkyne group. axispharm.comnih.gov

This versatile and precise labeling strategy is fundamental to many modern research techniques, including:

Fluorescence microscopy axispharm.com

Flow cytometry axispharm.com

In vivo imaging axispharm.com

Molecular interaction studies axispharm.com

The ability to attach a bright, photostable, and water-soluble NIR fluorophore like Sulfo-Cyanine7.5 to specific biological targets has revolutionized the way researchers can visualize and quantify molecular and cellular events. axispharm.comacs.org

Bioconjugation MethodCatalystKey Feature
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper(I) wikipedia.orgHigh efficiency and formation of a stable triazole linkage. wikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) None (metal-free) nih.govBiocompatible for use in living systems. nih.gov
Staudinger Ligation None nih.govForms an amide bond and is biocompatible. nih.gov

Properties

Molecular Formula

C48H51K3N6O13S4

Molecular Weight

1165.5 g/mol

IUPAC Name

tripotassium;3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C48H54N6O13S4.3K/c1-47(2)42(53(5)38-18-16-34-36(45(38)47)26-32(68(56,57)58)28-40(34)70(62,63)64)20-14-30-11-9-12-31(25-30)15-21-43-48(3,4)46-37-27-33(69(59,60)61)29-41(71(65,66)67)35(37)17-19-39(46)54(43)24-8-6-7-13-44(55)50-22-10-23-51-52-49;;;/h14-21,25-29H,6-13,22-24H2,1-5H3,(H4-,50,55,56,57,58,59,60,61,62,63,64,65,66,67);;;/q;3*+1/p-3

InChI Key

QXFFSPPKMMLKON-UHFFFAOYSA-K

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Origin of Product

United States

Structural Foundation and Photophysical Attributes of Sulfo Cyanine7.5 Azide for Research Applications

Heptamethine Cyanine (B1664457) Dye Core Structure and Chromophore Design

The fundamental structure of Sulfo-Cyanine7.5 azide (B81097) is built upon a heptamethine cyanine (Cy7) scaffold. acs.org These dyes are characterized by a polymethine chain consisting of seven carbon atoms, which is flanked by two nitrogen-containing heterocyclic groups, typically of the indolenine type. acs.orgnih.gov This extended π-conjugated system of alternating single and double bonds constitutes the dye's chromophore, the region of the molecule responsible for absorbing and emitting light. acs.orgresearchgate.net The length and specific configuration of this polymethine chain are the primary determinants of the dye's spectral properties, pushing its absorption and emission into the near-infrared region. nih.govnsf.gov

In many advanced cyanine dyes, including the Cyanine7.5 family, the heptamethine chain is structurally reinforced. lumiprobe.comglpbio.com For instance, a trimethylene or cyclohexenyl bridge can be incorporated into the chain. acs.orglumiprobe.comglpbio.com This rigidification enhances the dye's fluorescence quantum yield by reducing non-radiative decay pathways that can occur through molecular vibrations or rotations in a more flexible structure. lumiprobe.comlumiprobe.com The azide group (N₃) is attached via a linker, providing a specific reactive handle for "click chemistry" reactions, enabling the straightforward and stable conjugation of the dye to biomolecules. lumiprobe.comglpbio.com

Influence of Sulfonate Moieties on Aqueous Solubility and Aggregation Prevention in Research Media

Furthermore, the electrostatic repulsion between the negatively charged sulfonate groups on adjacent dye molecules effectively counteracts the intermolecular forces that drive dye aggregation. glpbio.comglenresearch.com Dye aggregation is a common issue with large, hydrophobic molecules in aqueous media and is highly detrimental to fluorescence applications, as it often leads to significant self-quenching of the fluorescent signal. By preventing aggregation, the sulfonate groups ensure that the dye molecules remain monomeric and highly fluorescent, even at higher concentrations or when conjugated at a high density to a target biomolecule. glpbio.com

Near-Infrared Spectral Characteristics of Sulfo-Cyanine7.5 Azide

The spectral properties of this compound make it an excellent candidate for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging. glenresearch.comaxispharm.comaxispharm.com Its fluorescence is situated within the NIR window (700-900 nm), where light absorption by biological components like hemoglobin and water is minimized. glenresearch.com

The absorption and emission maxima of cyanine dyes can be influenced by the solvent environment. For this compound, the spectral properties are well-characterized in aqueous buffers, which are most relevant for biological applications. In phosphate-buffered saline (PBS), the dye exhibits an absorption maximum (λ_abs) at approximately 788 nm and an emission maximum (λ_em) at around 808 nm. axispharm.comchemicalbook.com The dye is also soluble in organic solvents such as methanol (B129727) and DMF. chemicalbook.com

PropertyValue (PBS Buffer)Reference
Absorption Maximum (λ_abs) ~788 nm axispharm.comchemicalbook.com
Emission Maximum (λ_em) ~808 nm axispharm.comchemicalbook.com

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The fluorescence quantum yield (Φ or QY) is a measure of a fluorophore's emission efficiency. This compound is known for having a significantly higher quantum yield compared to the clinically approved NIR dye, Indocyanine Green (ICG), making it a much brighter probe. lumiprobe.comglpbio.com The reported quantum yield in PBS is 0.21. chemicalbook.com This enhanced brightness is partly attributed to the rigid, bridged structure of its polymethine chain. lumiprobe.comlumiprobe.com

The Stokes shift, the difference in wavelength between the absorption and emission maxima, is another key parameter. A larger Stokes shift is often desirable as it simplifies the optical setup required to separate emitted fluorescence from scattered excitation light. For this compound, the Stokes shift is relatively small, which is typical for heptamethine cyanine dyes. acs.org

ParameterValue (PBS Buffer)Reference
Fluorescence Quantum Yield (Φ) 0.21 chemicalbook.com
Stokes Shift (λ_em - λ_abs) ~20 nm axispharm.com
Molar Extinction Coefficient (ε) 222,000 L·mol⁻¹·cm⁻¹ chemicalbook.com

This table is interactive. Click on the headers to sort.

Photostability, the ability of a fluorophore to resist photochemical destruction upon exposure to excitation light, is crucial for imaging experiments, especially those involving long-term or time-lapse observation. nih.gov The primary mechanism of photobleaching for cyanine dyes involves a reaction between the excited fluorophore and molecular oxygen, leading to the formation of singlet oxygen which can then attack and degrade the dye's polymethine chain. nih.govnih.gov

This compound exhibits good photostability, an improvement over earlier cyanine dyes like ICG. axispharm.com This enhanced stability is linked to its rigid core structure, which reduces the likelihood of chemical reactions that lead to photobleaching. lumiprobe.com Dyes with lower net charges have also been shown to exhibit higher photostability, and while Sulfo-Cyanine7.5 is highly charged due to its sulfonate groups, its structural reinforcements contribute positively to its resilience under typical research illumination conditions. nih.gov

Synthetic Methodologies and Chemical Derivatization of Sulfo Cyanine7.5 Azide

General Synthesis Strategies for Heptamethine Cyanine (B1664457) Dyes

The synthesis of heptamethine cyanine dyes, the class to which Sulfo-Cyanine7.5 azide (B81097) belongs, typically involves the condensation of two heterocyclic quaternary salts with a seven-carbon polymethine chain linker. A common and established method is the reaction of a quaternary indolenium salt with a suitable pentamethine or heptamethine chain precursor.

One classical approach involves the condensation of two equivalents of a quaternary indolenium salt with a derivative of glutaconaldehyde (B1235477) or a similar seven-carbon chain synthon in the presence of a base and a dehydrating agent, such as acetic anhydride. The quaternary indolenium precursors are themselves synthesized via the Fischer indole (B1671886) synthesis, starting from a substituted phenylhydrazine (B124118) and a ketone, followed by quaternization of the resulting indolenine. lumiprobe.commdpi.com For instance, the reaction can be initiated by condensing a substituted hydrazine (B178648) with methyl isopropyl ketone. lumiprobe.com

Another widely employed strategy utilizes a bis-aldehyde, such as (1-formyl-3-hydroxymethylene)cyclohexene, which reacts with benzindole derivatives to form the heptamethine core. koreascience.kr The reaction conditions, including temperature and solvents, are critical and can influence the final yield and purity of the dye. For example, some syntheses are carried out in a mixture of glacial acetic acid and acetic anhydride, with reaction times ranging from 15 to 60 minutes. mdpi.com

The introduction of sulfonate groups, which is characteristic of the "sulfo-" prefix in Sulfo-Cyanine7.5, is a key modification to enhance water solubility. glpbio.com This can be achieved by using sulfonated starting materials, such as 2,3,3-trimethyl-3H-indole-5-sulfonic acid potassium salt, in the initial condensation reaction. google.com A one-pot synthesis method for preparing infrared-absorbing cyanine dyes with polysulfonate anions has also been described, which avoids the isolation of intermediates. google.com This method involves the condensation of a heterocyclic base with an unsaturated bisaldehyde equivalent in a suitable solvent, followed by the addition of a salt containing the polysulfonate anion to precipitate the final dye. google.com

The structural rigidity of the polymethine chain is another important aspect, as it can improve the fluorescence quantum yield. lumiprobe.com This is often achieved by incorporating a cyclic structure, such as a cyclohexene (B86901) ring, within the polymethine bridge. lumiprobe.com

Incorporation of the Azide Functional Group via Specific Reaction Pathways

The azide functional group (-N₃) is a versatile handle for bioconjugation, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". medchemexpress.com The introduction of an azide moiety into the Sulfo-Cyanine7.5 structure can be accomplished through several synthetic routes.

A common strategy is to incorporate the azide as part of one of the heterocyclic precursors before the condensation reaction to form the cyanine dye. This involves synthesizing a derivative of the indolenine salt that already contains an azide group. For example, a precursor with a reactive group, such as a carboxylic acid or an amine, can be functionalized with an azide-containing linker.

The specific chemical structure of Sulfo-Cyanine7.5 azide reveals that the azide group is part of a linker attached to one of the indolenine nitrogen atoms. Its IUPAC name is tripotassium;3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate. This structure indicates that a carboxy-functionalized linker is first attached to the indolenine nitrogen, which is then amidated with an amino-azide.

Post-Synthetic Modification and Purification Protocols for Research-Grade Purity

Achieving research-grade purity (typically >95%) for this compound is essential for its reliable use in sensitive biological applications. The purification process often involves multiple steps to remove unreacted starting materials, side products, and excess reagents.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) is a cornerstone technique for purifying cyanine dyes. stanford.edu Reversed-phase HPLC (RP-HPLC) is particularly effective. A common mobile phase system consists of a gradient of acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. stanford.edu The fractions containing the pure dye are collected and then lyophilized to obtain the final product as a solid.

For sulfonated dyes, which are highly polar, specialized chromatographic conditions may be necessary. Sometimes, standard silica (B1680970) gel chromatography is challenging due to the irreversible adsorption of the polar dye. aatbio.com In such cases, alternative stationary phases like basic aluminum oxide or different eluent systems may be employed. aatbio.com

Solid-Phase Extraction (SPE):

Sep-Pak cartridges, typically with a C18 stationary phase, are widely used for the initial cleanup and desalting of cyanine dyes. stanford.edu A typical protocol involves the following steps:

Pre-conditioning the cartridge: Washing with acetonitrile followed by water and then an equilibration buffer (e.g., 15 mM triethylammonium (B8662869) acetate). stanford.edu

Sample loading: The crude reaction mixture is loaded onto the cartridge.

Washing: The cartridge is washed with a low-salt buffer to remove hydrophilic impurities.

Elution: The purified dye is eluted with a higher concentration of organic solvent, such as acetonitrile. stanford.edu

Post-Purification Characterization:

After purification, the identity and purity of this compound are confirmed using various analytical techniques. These include:

Mass Spectrometry (MS): To verify the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

HPLC-MS: To assess the purity of the final product.

The following table summarizes the key properties of this compound:

PropertyValueReference
Molecular Formula C₄₈H₅₁K₃N₆O₁₃S₄
Molecular Weight 1165.51 g/mol
Purity (Typical) >95% (HPLC-MS)
Solubility Good in water, DMSO, DMF windows.net

Advanced Bioconjugation Strategies Utilizing Sulfo Cyanine7.5 Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfo-Cyanine7.5 Azide (B81097)

The CuAAC reaction is a highly efficient and widely used click chemistry method that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is characterized by its rapid kinetics and high specificity, proceeding readily in aqueous solutions, which is ideal for biological applications. The azide and alkyne groups are largely inert in biological systems, preventing side reactions with native functional groups on biomolecules.

The CuAAC reaction is renowned for its favorable kinetics, often described as rapid and quantitative, achieving near-complete conversion under mild conditions. researchgate.net The efficiency of the reaction stems from the use of a copper(I) catalyst, which significantly accelerates the rate of the cycloaddition between the azide of Sulfo-Cyanine7.5 and an alkyne-modified biomolecule. This high efficiency allows for the use of low concentrations of labeling reagents, which is crucial when working with precious or sensitive biological samples. The reaction's specificity ensures that the Sulfo-Cyanine7.5 dye is attached only to the intended alkyne-tagged sites on the target biomolecule, minimizing off-target labeling and background fluorescence. The reaction is also largely insensitive to pH in the range of 4 to 11, adding to its versatility. researchgate.net

While the CuAAC reaction is robust, its conditions can be fine-tuned to maximize labeling efficiency and preserve the integrity of the target biomolecule, which can range from proteins and nucleic acids to complex cellular components.

Key optimization parameters include:

Copper Source and Reducing Agent : The active catalyst is copper(I), which is susceptible to oxidation. Therefore, the reaction is typically set up using a stable copper(II) source, such as copper(II) sulfate (CuSO₄), along with a reducing agent to generate and maintain the Cu(I) state in situ. Sodium ascorbate is the most commonly used reducing agent for this purpose.

Accelerating Ligands : To stabilize the Cu(I) catalyst, protect it from oxidation, and increase the reaction rate, various accelerating ligands are employed. Water-soluble triazole-based ligands are particularly effective. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and commonly used ligand for bioconjugation in aqueous systems. Another efficient ligand, BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), has also been shown to provide superior reaction rates in some contexts. magtech.com.cnnih.gov These ligands also help to minimize damage to biomolecules from reactive oxygen species that can be generated by copper ions.

Additives for Protection : When labeling sensitive proteins, byproducts of the reducing agent (e.g., dehydroascorbate) can potentially react with amino acid residues like lysine (B10760008) and arginine. To prevent these side reactions, additives such as aminoguanidine can be included in the reaction mixture to act as scavengers.

Reagent Concentration and Order of Addition : The final concentrations of the dye, target molecule, copper, ligand, and reducing agent should be optimized for each specific application. A common starting point involves using a slight excess of the dye-azide and maintaining a ligand-to-copper ratio of approximately 5:1. To prevent premature oxidation or unwanted side reactions, a specific order of addition is recommended: the copper(II) sulfate and ligand are pre-mixed, this solution is then added to the mixture of the alkyne-biomolecule and Sulfo-Cyanine7.5 azide, and the reaction is finally initiated by the addition of sodium ascorbate.

Interactive Data Table: Typical Components for CuAAC Labeling

ComponentFunctionTypical Starting ConcentrationNotes
Alkyne-Modified BiomoleculeThe target for labeling10-100 µMConcentration is target-dependent.
This compound Fluorescent Label1.2-5x molar excess over alkyneWater-soluble dye for NIR detection.
Copper(II) Sulfate (CuSO₄)Catalyst Precursor50 µM - 2 mMThe source of the active Cu(I) catalyst.
Sodium AscorbateReducing Agent1-5 mMFreshly prepared solution is recommended.
THPTA or BTTAAAccelerating Ligand5x molar excess over copperStabilizes Cu(I) and enhances reaction rate.
AminoguanidineProtective Additive1-5 mMRecommended for sensitive proteins to scavenge byproducts.
BufferReaction MediumpH 7.0-7.5Typically a phosphate or triethylammonium (B8662869) acetate buffer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Conjugation

The primary limitation of CuAAC for certain applications, particularly in living systems, is the cytotoxicity of the copper catalyst. nih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a powerful alternative that proceeds efficiently without the need for any metal catalyst. sigmaaldrich.com This reaction relies on the high intrinsic reactivity of a strained cyclooctyne with an azide. The relief of ring strain in the cyclooctyne provides the driving force for the reaction to occur spontaneously under physiological conditions. sigmaaldrich.com

This compound can be efficiently conjugated to biomolecules using SPAAC by reacting it with a molecule functionalized with a strained cyclooctyne. Several generations of cyclooctynes have been developed to optimize reaction kinetics and stability. Among the most widely used are:

Dibenzocyclooctyne (DBCO) : Also known as ADIBO, DBCO is a highly reactive yet stable cyclooctyne. Its fusion to two benzene rings provides a good balance of strain and stability, leading to rapid reaction rates with azides. Sulfo-Cyanine7.5 can be readily conjugated to DBCO-modified biomolecules.

Bicyclononyne (BCN) : BCN is another popular strained alkyne that exhibits excellent reactivity with azides. broadpharm.com It is sterically less demanding than DBCO, which can be advantageous in certain contexts. The reaction rates of SPAAC are dependent on the specific structures of both the cyclooctyne and the azide, but both DBCO and BCN are effective for copper-free labeling. nih.gov

The reaction between this compound and a cyclooctyne-modified target is bioorthogonal, fast, and forms a stable triazole linkage, making it an excellent strategy for copper-free labeling.

The absence of a cytotoxic copper catalyst is the defining advantage of SPAAC, making it the method of choice for applications involving live cells, tissues, or even whole organisms. lbl.govrsc.org Copper ions can be detrimental to cell viability and can interfere with biological processes, issues that are completely circumvented by SPAAC. nih.gov This has enabled researchers to perform dynamic imaging of biological processes in real-time. For example, biomolecules like proteins or glycans can be metabolically labeled with an azide-containing precursor, followed by treatment with a cyclooctyne-conjugated Sulfo-Cyanine7.5 dye to visualize their synthesis, trafficking, or localization within a living cell. nih.gov This approach is also ideal for labeling delicate proteins or other biomolecules that might be damaged by the oxidative side reactions associated with the CuAAC catalyst system.

Site-Specific and Random Labeling Approaches for Biopolymers

This compound can be attached to biopolymers like proteins and nucleic acids using either random or site-specific strategies, depending on the research question and the tools available.

Random Labeling : This approach involves attaching the dye to multiple sites on a biopolymer. A common method for proteins is to target abundant and accessible functional groups. For instance, the primary amines on the side chains of lysine residues and the N-terminus of the protein can be modified using an N-hydroxysuccinimide (NHS) ester that also contains an alkyne handle. nih.govresearchgate.net This two-step process first installs multiple alkyne groups onto the protein, which can then be labeled with this compound via CuAAC. While effective for signal amplification, this method results in a heterogeneous population of labeled molecules and may potentially disrupt protein function if labeling occurs in a critical region.

Site-Specific Labeling : For many applications, precise control over the location of the fluorescent label is essential. Site-specific labeling ensures that every protein molecule is labeled at the exact same position, resulting in a homogeneous product where the dye's presence is least likely to interfere with biological activity. This can be achieved through several advanced techniques:

Genetic Code Expansion : This powerful method involves engineering the translational machinery of a cell to incorporate an unnatural amino acid (UAA) containing an azide or alkyne group at a specific, genetically encoded position in the protein sequence. The target protein is then expressed with the bioorthogonal handle at the desired location, ready for highly specific conjugation with this compound (if the UAA contains an alkyne) or a cyclooctyne-dye conjugate (if the UAA contains an azide).

Enzymatic Labeling : Specific enzymes can be used to attach azide- or alkyne-containing tags to proteins or other biomolecules at defined sequences.

Cysteine-Specific Modification : For proteins with a single, unique cysteine residue, this amino acid can be selectively targeted with a reagent (e.g., a maleimide) that carries the complementary click chemistry handle for subsequent labeling.

Site-specific labeling provides the highest degree of control, enabling sophisticated biophysical studies and ensuring the functional integrity of the labeled biomolecule.

Conjugation to Proteins and Antibodies for Fluorescent Probes

The creation of fluorescently labeled proteins and antibodies is a cornerstone of biomedical research, enabling applications from in vivo imaging to flow cytometry and fluorescence microscopy. axispharm.comaxispharm.com this compound is an ideal reagent for this purpose, primarily through the principles of click chemistry. lumiprobe.com To achieve conjugation, the target protein or antibody must first be modified to introduce a bioorthogonal alkyne group. This can be accomplished by reacting primary amine groups (e.g., the side chain of lysine residues) with an alkyne-containing N-hydroxysuccinimide (NHS) ester or by incorporating unnatural amino acids bearing alkyne handles, such as L-homopropargylglycine (HPG). lumiprobe.comthermofisher.com

Once the protein is alkyne-modified, it can be "clicked" with this compound. The most common method is the copper(I)-catalyzed reaction, which is highly efficient and specific. interchim.frlumiprobe.com For applications involving live cells or copper-sensitive proteins, a copper-free variant known as strain-promoted alkyne-azide cycloaddition (SPAAC) is employed. dynamic-biosensors.comlifetein.com This strategy uses strained cyclooctyne derivatives, like dibenzocyclooctyne (DBCO), which react spontaneously with azides without the need for a toxic catalyst. dynamic-biosensors.comabpbio.comlifetein.com The resulting Sulfo-Cyanine7.5-protein conjugates are highly stable and retain the biological activity of the protein, serving as powerful probes for tracking molecular dynamics and for targeted imaging. axispharm.comnih.gov

Table 1. Strategies for Conjugating this compound to Proteins and Antibodies
StrategyRequired Modification on Protein/AntibodyKey ReagentsReaction ConditionsPrimary Advantage
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal AlkyneThis compound, Copper(II) salt, Reducing agent (e.g., Ascorbic Acid), Ligand (e.g., THPTA)Aqueous buffer, pH 4-11, Room temperatureHigh efficiency and reaction speed interchim.fr
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne (e.g., DBCO, BCN)This compoundPhysiological conditions (e.g., PBS buffer), 4°C to room temperatureCopper-free, ideal for live cells and sensitive biomolecules abpbio.comlifetein.com

Labeling of Nucleic Acids (DNA/RNA) and Oligonucleotides

Fluorescent labeling of nucleic acids is essential for a multitude of molecular biology techniques, including fluorescence in situ hybridization (FISH), real-time PCR, and DNA sequencing. alfa-chemistry.com this compound provides a robust method for attaching a bright, NIR fluorophore to DNA, RNA, and synthetic oligonucleotides. The conjugation chemistry again relies on the azide-alkyne cycloaddition reaction. interchim.frlumiprobe.com

To make them reactive towards this compound, nucleic acids must be functionalized with an alkyne group. For synthetic oligonucleotides, this is readily achieved during solid-phase synthesis by incorporating a phosphoramidite building block that contains a terminal alkyne. interchim.frlumiprobe.com For larger DNA or RNA molecules, metabolic labeling can be employed, where cells are cultured with an alkyne-modified nucleoside analogue, such as 5-ethynyl-2'-deoxyuridine (EdU), which is incorporated into newly synthesized DNA. biosynth.com

The alkyne-modified nucleic acid is then reacted with this compound in a click reaction. lumiprobe.com This process is highly efficient and bioorthogonal, ensuring that the label is attached specifically to the intended site without altering the structure or function of the nucleic acid. interchim.frbiosynth.com The high water solubility of the sulfo-cyanine dye is particularly advantageous for labeling nucleic acids, preventing aggregation and ensuring the labeled molecules remain in solution. axispharm.com

Table 2. Methods for Labeling Nucleic Acids with this compound
Nucleic Acid TypeMethod of Alkyne IncorporationClick Chemistry ApproachKey Features of the Conjugate
Synthetic OligonucleotidesIncorporation of alkyne-modified phosphoramidite during synthesisCuAAC or SPAACSite-specific labeling at 5', 3', or internal positions; high purity conjugates interchim.frlumiprobe.com
DNA (in vitro/in vivo)Metabolic labeling with alkyne-modified nucleosides (e.g., EdU)CuAACLabels newly synthesized DNA, suitable for cell proliferation assays biosynth.com
RNAOxidation of 3'-terminal ribose followed by reaction with alkyne-amineCuAACSpecific labeling at the 3'-terminus of the RNA molecule nih.gov

Derivatization of Peptides and Small Molecules

The derivatization of peptides and small molecules with fluorescent tags is crucial for developing targeted imaging agents, therapeutic conjugates, and tools for chemical biology. axispharm.comnih.gov this compound is a versatile tool for this purpose, enabling the straightforward attachment of a NIR fluorophore via click chemistry. sb-peptide.comqyaobio.com

For peptide labeling, an alkyne functionality is typically introduced during solid-phase peptide synthesis using an alkyne-containing amino acid derivative. bachem.combachem.com This allows for precise, site-specific incorporation of the alkyne handle at the N-terminus, C-terminus, or an internal position within the peptide sequence. The subsequent click reaction with this compound proceeds with high yield and selectivity, producing a stable triazole linkage that acts as a mimic of the peptide bond and is resistant to enzymatic cleavage. bachem.combachem.com

Similarly, small molecules can be derivatized with this compound, provided they can be synthesized with or modified to contain an alkyne group. interchim.fr This strategy is used to create fluorescent probes, tracers, and targeted drugs. The bioorthogonality of the azide-alkyne reaction allows the conjugation to be performed in complex chemical environments, making it a powerful tool for creating sophisticated molecular constructs. interchim.frinterchim.fr

Table 3. Derivatization of Peptides and Small Molecules with this compound
Molecule TypeStrategy for Alkyne IntroductionConjugation ReactionResulting Application
PeptidesSolid-phase synthesis using alkyne-containing amino acidsCuAAC or SPAACFluorescently labeled peptides for protease activity assays, receptor binding studies, and cell imaging sb-peptide.combachem.com
Small MoleculesChemical synthesis to include a terminal alkyne groupCuAACCreation of fluorescent probes for detecting specific analytes or targeted imaging agents interchim.fr

Applications of Sulfo Cyanine7.5 Azide in Biological and Biomedical Research

Near-Infrared Fluorescence Imaging in Preclinical Research

Sulfo-Cyanine7.5 azide (B81097) is extensively utilized in preclinical research, primarily for non-invasive in vivo imaging. lumiprobe.com Its properties are particularly advantageous for studying biological processes within living organisms. The dye is a member of the heptamethyne cyanine (B1664457) dye family and is noted for its high water solubility and hydrophilicity. lumiprobe.comlumiprobe.com Its absorption and emission spectra are in the near-infrared range, a region where biological tissues are most transparent, allowing for deep tissue visualization. lumiprobe.comaxispharm.com

Deep Tissue Imaging Capabilities and Background Signal Reduction

One of the most significant advantages of Sulfo-Cyanine7.5 azide is its emission in the near-infrared (NIR) window (approximately 750-900 nm). axispharm.com Light in this spectral region can penetrate biological tissues more deeply compared to visible light due to reduced absorption by endogenous molecules like hemoglobin and water. This characteristic makes the dye exceptionally well-suited for deep tissue imaging. axispharm.comaxispharm.com

Furthermore, biological tissues exhibit minimal autofluorescence in the NIR range. axispharm.com This leads to a significant reduction in background signal, resulting in a high signal-to-noise ratio. The outcome is clearer, more sensitive imaging, enabling the detection of targets deep within a living organism with minimal interference. axispharm.comaxispharm.com The structural design of Sulfo-Cyanine7.5, which includes a rigid trimethylene bridge in its polymethine chain, results in a significantly higher fluorescence quantum yield compared to similar dyes like Indocyanine Green (ICG). lumiprobe.com This enhanced brightness further contributes to its superior performance in low-background imaging applications. axispharm.com

Real-Time Monitoring and Time-Resolved Imaging Studies

The high photostability and bright fluorescence of Sulfo-Cyanine7.5 make it an ideal probe for dynamic studies. axispharm.comaxispharm.com Researchers can perform real-time monitoring of biological processes in vivo, such as tracking the biodistribution of labeled molecules or observing cellular events as they happen. axispharm.com Its reliable signal allows for long-term imaging studies with repeated measurements. axispharm.com

While specific studies detailing time-resolved imaging with the azide variant are not prevalent, the fundamental photophysical properties of Sulfo-Cyanine7.5 make it a suitable candidate for such advanced techniques. Time-resolved fluorescence imaging measures the decay of fluorescence over time, providing information about the fluorophore's local environment. The high quantum yield and stability of Sulfo-Cyanine7.5 are advantageous for these sensitive measurements, which can be used to probe factors like microviscosity within live cells.

Integration with Advanced Imaging Systems (e.g., IVIS)

This compound is designed for use with advanced preclinical imaging platforms. Its spectral properties are compatible with commercial non-invasive imaging systems, such as the IVIS (In Vivo Imaging System) platform. nih.gov These systems are equipped with the necessary excitation light sources and sensitive detectors to capture the long-wavelength light emitted by NIR dyes. For instance, related cyanine dyes like Cyanine7 have been successfully used in IVIS Spectrum systems for in vivo imaging by selecting the appropriate excitation and emission wavelengths (e.g., 745 nm/800 nm). nih.gov The ability to use this compound with these widespread systems makes it a versatile and accessible tool for a broad range of preclinical research applications. nih.gov

Fluorescence Microscopy for Cellular and Subcellular Investigation

Beyond whole-animal imaging, this compound is a powerful tool for fluorescence microscopy at the cellular level. axispharm.comaxispharm.com The azide group allows for its specific attachment to biomolecules containing a corresponding alkyne group via click chemistry, a highly efficient and bio-orthogonal ligation reaction. lumiprobe.com This enables precise labeling of proteins, nucleic acids, or other cellular components for detailed visualization. lumiprobe.comaxispharm.com

High-Resolution Imaging of Cellular Structures

The inherent brightness and photostability of the Sulfo-Cyanine7.5 fluorophore contribute to its utility in high-resolution imaging. axispharm.comaxispharm.com When conjugated to a specific antibody or peptide, it can be used to visualize the localization and dynamics of target proteins within cellular and subcellular compartments with high clarity. axispharm.com Its strong fluorescence output ensures that even low-abundance targets can be detected, and its stability allows for the acquisition of detailed images without rapid photobleaching. axispharm.comaxispharm.com

PropertyValueSource(s)
Excitation Maximum ~778 nm lumiprobe.com
Emission Maximum ~797 nm lumiprobe.com
Fluorescence Quantum Yield 0.21 lumiprobe.com
Molar Extinction Coefficient (ε) 222,000 L⋅mol⁻¹⋅cm⁻¹ lumiprobe.com
Solubility Good in water, DMSO, DMF lumiprobe.comlumiprobe.com

Colocalization Studies with Multiple Fluorophores

A key application in fluorescence microscopy is the simultaneous detection of multiple targets to study their spatial relationships, known as colocalization. The distinct spectral properties of this compound make it an excellent choice for such multicolor imaging experiments. Its emission is far-red-shifted from commonly used fluorophores like GFP (green), FITC (green), or Cyanine5 (far-red). lumiprobe.com This large spectral separation minimizes bleed-through, or spectral overlap, between detection channels, which is a common challenge in multicolor imaging. By combining this compound with other dyes like sulfo-Cyanine5 or green-fluorescing probes such as Perylene, researchers can confidently label and distinguish multiple cellular structures or proteins within the same sample, allowing for complex biological questions to be investigated. lumiprobe.com

Flow Cytometry for Cell Sorting and Analysis

Flow cytometry is a powerful technique for analyzing and sorting heterogeneous cell populations. The use of fluorophores is central to this technology, and this compound offers distinct advantages, particularly due to its operation in the near-infrared spectrum. axispharm.comaxispharm.com

The primary challenge in sensitive flow cytometry is overcoming cellular autofluorescence, the natural fluorescence emitted by cellular components like NADH and flavins, which typically occurs in the visible spectrum (350-600 nm). Sulfo-Cyanine7.5, with an excitation maximum around 788 nm and an emission peak near 808 nm, operates in the NIR window where cellular autofluorescence is minimal. axispharm.com This results in a significantly higher signal-to-noise ratio, allowing for the generation of a distinct and clear signal. axispharm.com Consequently, researchers can achieve more precise and reliable discrimination between cell populations, especially when identifying rare cell types or subtle changes in protein expression. axispharm.comaxispharm.com

Multiparameter flow cytometry involves the simultaneous detection of multiple markers on a single cell, which requires the use of several fluorophores with minimal spectral overlap. The distinct spectral window of Sulfo-Cyanine7.5 makes it an excellent candidate for inclusion in complex, multi-color analysis panels. By occupying the far-red end of the spectrum, it can be combined with a wide array of other dyes that emit at shorter wavelengths (e.g., FITC, PE, PerCP, and even other cyanine dyes like Sulfo-Cyanine5) with little to no spectral interference. This capability allows for more comprehensive cellular assays, enabling researchers to gather a wealth of data from a single sample and analyze complex biological systems more effectively.

Development and Utilization of Molecular Probes

The azide group on Sulfo-Cyanine7.5 is a key feature that allows for its covalent attachment to other molecules through highly specific and efficient chemical reactions, most notably "click chemistry." lumiprobe.comglpbio.com This has led to its widespread use in the creation of custom molecular probes for a variety of research applications. axispharm.comaxispharm.com

This compound serves as a robust fluorescent reporter for designing probes aimed at studying molecular interactions. The azide functional group can be readily conjugated to a biomolecule of interest (e.g., a protein, peptide, nucleic acid, or small molecule) that has been modified to contain a terminal alkyne or a strained cycloalkyne. This copper-catalyzed or copper-free click chemistry reaction is highly specific and proceeds with high efficiency in aqueous environments, making it ideal for labeling biologically sensitive molecules. lumiprobe.com The resulting bioconjugate retains the bright NIR fluorescence of the dye, allowing researchers to track the labeled molecule and visualize its interactions with binding partners in real-time using techniques like fluorescence microscopy. axispharm.com

Table 1: Spectral Properties of Sulfo-Cyanine7.5 Dyes

Property Value Source
Excitation Maximum ~788 nm axispharm.com
Emission Maximum ~808 nm axispharm.com
Stokes Shift ~20 nm axispharm.com
Extinction Coefficient ~222,000 M⁻¹cm⁻¹ broadpharm.com
Quantum Yield ~0.21 broadpharm.com

Note: Data presented is for the Sulfo-Cyanine7.5 fluorophore class. Specific values may vary slightly between different derivatives.

Molecular probes incorporating this compound can be engineered to detect and quantify enzyme activity. A common design strategy involves attaching the dye to a specific enzyme substrate alongside a quencher molecule. In this "quenched" state, the fluorescence of the Sulfo-Cyanine7.5 is suppressed. When the target enzyme recognizes and cleaves the substrate, the dye is separated from the quencher, leading to a restoration of its fluorescence. The resulting increase in NIR signal provides a direct and sensitive measure of enzymatic activity. This approach is particularly valuable for in vivo imaging, where the deep tissue penetration of NIR light allows for the monitoring of enzyme function within a living organism, offering crucial insights into disease mechanisms and drug efficacy.

Construction of Multi-Modal Imaging Agents and Bioconjugates

A significant application of this compound is in the construction of sophisticated multi-modal imaging agents. These agents combine the advantages of different imaging techniques, such as the high sensitivity of nuclear imaging (e.g., PET) and the high resolution of optical imaging, into a single probe.

The azide group provides a specific chemical handle for incorporating the NIR fluorophore into a larger bioconjugate. For instance, a chelator molecule, capable of binding a radioisotope for PET imaging, can serve as a central scaffold. nih.gov This scaffold can be functionalized with a targeting vector (like a peptide or antibody that recognizes a specific cancer cell receptor) and with this compound via a click reaction. nih.gov

One study demonstrated this principle by creating a dual-modality probe using a close analog, Sulfo-Cyanine7. nih.gov The probe included a minigastrin analogue for targeting cholecystokinin-2 receptors and was successfully used for both PET/CT and optical imaging in tumor-bearing mice. nih.gov This approach allows for initial localization and quantification of tumors with PET, followed by high-resolution optical imaging for more detailed analysis or image-guided surgery, all using the same injectable agent. The high water solubility and stability of the sulfo-cyanine dye are critical for the in vivo performance of such bioconjugates. nih.gov

Table 2: Chemical Properties of this compound

Property Value Source
Molecular Formula C₄₈H₅₁N₆K₃O₁₃S₄ lumiprobe.comglpbio.com
Molecular Weight 1165.51 g/mol lumiprobe.comglpbio.com
Solubility Good in water, DMSO, DMF lumiprobe.comglpbio.com
Purity ≥95% (HPLC-MS) lumiprobe.com
Reactive Group Azide (-N₃) lumiprobe.com

Hybrid PET/Fluorescence Probes for Integrated Imaging Strategies

The unique properties of this compound make it an excellent candidate for the development of dual-modality imaging probes that combine positron emission tomography (PET) and fluorescence imaging. PET offers high sensitivity and quantitative data for in vivo imaging, while fluorescence imaging provides high-resolution optical information. By incorporating this compound into a PET probe, researchers can create hybrid agents that allow for both macroscopic, whole-body imaging and microscopic, cellular-level visualization.

These integrated imaging strategies are particularly valuable in preclinical cancer research. For instance, a PET-fluorescent probe can be used to track the biodistribution and tumor accumulation of a therapeutic agent at a whole-body level using PET. Subsequently, fluorescence imaging of excised tissues can provide detailed information on the microdistribution of the agent within the tumor microenvironment. This dual-modality approach offers a more comprehensive understanding of drug delivery and efficacy.

Receptor-Targeted Probe Development (e.g., Peptide-Conjugated Agents)

The azide functionality of Sulfo-Cyanine7.5 allows for its straightforward conjugation to targeting ligands, such as peptides, to create receptor-targeted fluorescent probes. lumiprobe.com This approach is widely used to visualize and quantify specific cell populations or biological processes.

A notable application is in the development of probes for targeted cancer imaging. For example, peptides that bind to receptors overexpressed on cancer cells can be conjugated with this compound. These fluorescently labeled peptides can then be used to specifically label and visualize tumors in vivo. This targeted approach enhances the signal-to-background ratio, leading to more sensitive and specific tumor detection.

Application AreaTargeting Ligand ExampleImaging Goal
Cancer ImagingRGD PeptidesVisualization of tumors expressing integrin receptors
Inflammation ImagingVCAM-1 binding peptidesDetection of inflamed endothelium
Neurological ImagingNeuropeptide Y analogsMapping of specific neuronal receptors

Nanoparticle Functionalization and Drug Delivery Research

The ability to modify the surface of nanoparticles is crucial for their application in medicine. frontiersin.orgnih.gov this compound plays a significant role in this area by enabling the fluorescent labeling and tracking of nanocarriers.

Surface Modification of Nanoparticles with this compound

This compound can be readily attached to the surface of various nanoparticles through click chemistry. nih.govd-nb.info This surface modification serves several purposes. Firstly, it allows for the visualization and tracking of the nanoparticles in vitro and in vivo. mdpi.comfrontiersin.org Researchers can monitor their circulation time, biodistribution, and cellular uptake using fluorescence imaging techniques. mdpi.comnih.gov

Secondly, the hydrophilic nature of the Sulfo-Cyanine7.5 dye can improve the colloidal stability of the nanoparticles in biological fluids. frontiersin.orgnih.gov The sulfonate groups help to prevent aggregation and reduce non-specific protein adsorption, which are common challenges in nanomedicine. frontiersin.orgnih.gov The precise quantification of azide groups on the nanoparticle surface is a critical step to ensure controlled and reproducible bioconjugation. d-nb.infochemrxiv.org

Applications in Targeted Delivery and Imaging of Nanocarriers

Fluorescently labeling nanocarriers with this compound is instrumental in the research and development of targeted drug delivery systems. frontiersin.orgnih.gov By conjugating both a targeting moiety (e.g., an antibody or peptide) and this compound to a nanoparticle, researchers can create theranostic agents that combine therapeutic and diagnostic functions. frontiersin.org

These multifunctional nanocarriers can be designed to specifically accumulate at a disease site, such as a tumor, where they can deliver a therapeutic payload. nih.gov The fluorescence from the Sulfo-Cyanine7.5 label allows for real-time imaging of the nanocarrier's journey to the target and its accumulation within the diseased tissue. nih.gov This imaging capability is crucial for optimizing the design of nanocarriers to improve their targeting efficiency and therapeutic efficacy. mdpi.comnih.gov

Nanoparticle TypeTargeting StrategyResearch Focus
LiposomesFolic Acid ConjugationTargeted delivery to folate receptor-positive cancers
Gold NanoparticlesAntibody ConjugationImaging and therapy of HER2-positive breast cancer
Mesoporous Silica (B1680970) NanoparticlesPeptide ConjugationControlled release of drugs in response to specific stimuli

Methodological Considerations and Best Practices in Sulfo Cyanine7.5 Azide Based Research

Optimization of Labeling Efficiency and Bioconjugate Yield

Sulfo-Cyanine7.5 azide (B81097) is designed for conjugation to alkyne-modified biomolecules through the highly efficient and specific click chemistry reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). scripps.edu Achieving a high yield of precisely labeled bioconjugate is critical for downstream applications. The optimization process involves several key parameters.

Reaction Components and Conditions: The molar ratio of the dye to the target biomolecule is a primary determinant of the final Degree of Substitution (DOS). While a higher dye concentration can increase labeling, an excessive amount can lead to challenges in purification. For other labeling chemistries, such as with NHS esters, a dye-to-protein molar ratio of 10:1 is often used as a starting point. aatbio.com The concentration of the biomolecule itself is also crucial; for protein labeling, concentrations are typically recommended to be in the 2-10 mg/mL range to ensure high conjugation efficiency. aatbio.com The reaction kinetics can be influenced by temperature and pH, although click chemistry is known for its robustness across a range of conditions. scripps.edu For protein labeling, maintaining a pH of around 8.5-9.0 can be beneficial for keeping lysine (B10760008) residues deprotonated and available for other types of modification, a principle that underscores the importance of optimizing buffer conditions for the biomolecule's stability and reactivity. aatbio.com

Catalyst and Purification: In CuAAC, the copper(I) catalyst is essential. Its concentration must be optimized to drive the reaction to completion without causing damage to the biomolecule. Following the reaction, removal of the catalyst and excess, unreacted dye is mandatory. Techniques like dialysis, size exclusion chromatography, or spin columns are commonly employed to purify the final bioconjugate. aatbio.com The presence of impurities, such as sodium azide in buffers, can interfere with certain conjugation reactions and should be removed prior to labeling. aatbio.com

Table 1: Key Parameters for Optimizing Sulfo-Cyanine7.5 Azide Labeling

ParameterConsiderationRecommended Starting PointRationale
Dye:Biomolecule Molar Ratio Controls the Degree of Substitution (DOS).10:1Balances labeling efficiency with ease of purification. aatbio.com
Biomolecule Concentration Low concentrations can significantly reduce labeling efficiency.2-10 mg/mL for proteinsMaximizes reaction kinetics and yield. aatbio.com
Reaction Buffer pH Affects the stability and reactivity of the target biomolecule.pH 7.0-9.0Click chemistry is robust, but biomolecule integrity is paramount. scripps.eduaatbio.com
Catalyst (for CuAAC) Essential for the reaction; concentration needs optimization.Per manufacturer protocolEnsures efficient reaction without damaging the biomolecule.
Purification Method Critical for removing unreacted dye and catalyst.Dialysis, Spin Columns, SECPrevents high background and potential artifacts from free dye. aatbio.com

Strategies for Minimizing Non-Specific Binding and Background Fluorescence

A key advantage of Sulfo-Cyanine7.5 is its fluorescence emission in the near-infrared (NIR) window (emission maximum ~808 nm). axispharm.com Biological tissues exhibit minimal autofluorescence in this range (typically 750-900 nm), which inherently reduces background interference and improves sensitivity. glenresearch.com However, non-specific binding of the dye conjugate to surfaces or unintended biological structures can still be a significant source of noise.

Inherent Properties of the Dye: The "sulfo-" prefix in this compound denotes the presence of sulfonate groups, which render the molecule highly water-soluble. glpbio.com This hydrophilicity is advantageous as it reduces the tendency of the dye and its conjugates to aggregate in aqueous buffers, a common cause of non-specific binding. glenresearch.com

Extrinsic Strategies: Several experimental strategies can be employed to further minimize non-specific interactions.

Blocking Agents: The use of blocking proteins, such as Bovine Serum Albumin (BSA), can be effective at saturating non-specific binding sites on surfaces or cells. nicoyalife.com

Surfactants: Non-ionic surfactants like Tween 20 are often added to buffers at low concentrations (e.g., 0.01% to 0.05%) to disrupt hydrophobic interactions that can lead to non-specific binding. nicoyalife.com

Buffer Optimization: Adjusting the pH and ionic strength (salt concentration) of the buffer can mitigate charge-based interactions between the conjugate and other molecules. nicoyalife.com

PEGylation: In some systems, conjugating polyethylene (B3416737) glycol (PEG) chains to the biomolecule can create a hydrophilic shield that sterically hinders non-specific binding. researchgate.net

Thorough Purification: As mentioned previously, the most critical step is the rigorous removal of all unconjugated dye after the labeling reaction. Free dye can bind non-specifically and contribute significantly to background fluorescence, making accurate signal interpretation impossible. 2bscientific.com

Table 2: Methods to Reduce Non-Specific Binding and Background

StrategyMechanismExample
Utilize NIR Dye Properties Biological tissues have low autofluorescence in the NIR spectrum.Sulfo-Cyanine7.5 emits at ~808 nm, avoiding the main sources of tissue autofluorescence. axispharm.comglenresearch.com
Enhance Solubility Sulfonate groups on the dye increase hydrophilicity and reduce aggregation.Sulfo-Cyanine7.5 is highly water-soluble.
Use Blocking Agents Saturate non-specific binding sites.Adding Bovine Serum Albumin (BSA) to incubation buffers. nicoyalife.com
Add Surfactants Disrupt non-specific hydrophobic interactions.Including 0.05% Tween 20 in washing buffers. nicoyalife.com
Optimize Buffer Conditions Modulate electrostatic interactions.Adjusting buffer pH or salt concentration. nicoyalife.com
Implement Rigorous Purification Remove all free, unconjugated dye.Using size exclusion chromatography or dialysis post-labeling. aatbio.com2bscientific.com

Quantitative Analysis and Data Interpretation in Fluorescence-Based Assays

Determining the Degree of Substitution (DOS): The DOS, which represents the average number of dye molecules conjugated to each biomolecule, is a critical quality control parameter. It is typically calculated using absorption spectroscopy. By measuring the absorbance of the purified conjugate at the protein maximum (~280 nm) and the dye's absorption maximum (~788 nm for Sulfo-Cyanine7.5), and using the respective extinction coefficients, the DOS can be determined. aatbio.comaxispharm.com It is essential that the conjugate is completely free of non-conjugated dye for this calculation to be accurate. aatbio.com

Assay Design and Controls: In quantitative assays, such as those measuring cellular uptake, proper controls are indispensable for correct data interpretation. For example, in a study assessing the uptake of an azido-functionalized compound, the amount of compound taken up by bacteria was determined by quantifying the amount of unreacted bioorthogonal probe that remained. nih.gov This inverse detection method, coupled with appropriate positive and negative controls (e.g., cells known to express or not express a target receptor), allows for the specific quantification of the event of interest. nih.govnih.gov

Stability of this compound Conjugates in Biological Environments

The utility of a fluorescent conjugate is highly dependent on its stability under experimental conditions. This includes the chemical stability of the dye and linker, its photostability under illumination, and its integrity within complex biological environments.

Chemical and Photostability: this compound is a stable compound that can be stored for up to 24 months at -20°C in the dark. lumiprobe.comglpbio.com The structure of Sulfo-Cyanine7.5 includes a rigid trimethylene bridge within its polymethine chain. glpbio.com This structural reinforcement enhances the dye's fluorescence quantum yield and contributes to its photostability compared to more flexible cyanine (B1664457) dyes like Indocyanine Green (ICG). glpbio.comlumiprobe.com This increased photostability is crucial for applications involving repeated or prolonged imaging sessions. axispharm.com

Q & A

Basic: What are the optimal conditions for conjugating Sulfo-Cyanineazide to biomolecules via click chemistry?

Methodological Answer:
For efficient conjugation, use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-10 μM Cu(I) catalyst (e.g., TBTA ligand), pH 7.0-8.5, and reaction times of 30-60 minutes at 25-37°C. For copper-free strain-promoted click chemistry, ensure alkyne-modified biomolecules (e.g., DBCO derivatives) are pre-purified to avoid side reactions. Validate conjugation efficiency via fluorescence quenching assays or HPLC analysis .

Advanced: How to design experiments to minimize autofluorescence interference when using Sulfo-Cyanineazide in in vivo imaging?

Methodological Answer:
Implement spectral unmixing by pre-characterizing tissue autofluorescence profiles using control samples (e.g., untreated animals or non-labeled tissues). Use excitation/emission filters (e.g., 785 nm excitation, 810 nm emission) optimized for Sulfo-Cyanine7.5’s NIR window (788/808 nm). Pair with time-gated detection to exclude short-lived autofluorescence signals. Validate with phantom studies mimicking biological matrices .

Basic: What protocols ensure consistent fluorescence quantum yield measurements for Sulfo-Cyanineazide?

Methodological Answer:
Standardize measurements using a reference dye (e.g., ICG) with known quantum yield in the same solvent. Use a calibrated spectrophotometer and fluorometer, and maintain consistent buffer conditions (e.g., PBS, pH 7.4, degassed to prevent photobleaching). Perform triplicate readings across three independent batches. Report excitation power and integration times to enable cross-study comparisons .

Advanced: What strategies resolve discrepancies in Sulfo-Cyanineazide’s biodistribution data across different tissue types?

Methodological Answer:
Conduct compartmental pharmacokinetic modeling to account for tissue-specific vascular permeability and metabolic rates. Use mass spectrometry to quantify dye concentration independently of fluorescence signals, addressing potential quenching in lipid-rich tissues. Normalize data to tissue weight and perfusion rates. Compare with negative controls (e.g., non-targeted azide derivatives) to isolate specific binding .

Basic: How to validate the specificity of Sulfo-Cyanineazide labeling in complex biological samples?

Methodological Answer:
Include competition assays with excess non-labeled azide or alkyne substrates. Perform gel electrophoresis or Western blotting to confirm molecular weight shifts post-labeling. Use knockout cell lines or enzymatic cleavage (e.g., TEV protease for tagged proteins) to verify target specificity. Cross-validate with orthogonal techniques like immunofluorescence .

Advanced: How to integrate Sulfo-Cyanineazide with multi-modal imaging techniques while maintaining signal fidelity?

Methodological Answer:
Optimize sequential imaging protocols to prevent signal overlap. For MRI/PET-NIR fusion, use chelator-free labeling strategies (e.g., direct adsorption of radionuclides to the cyanine backbone). Validate co-localization via fiducial markers and image registration algorithms. Calibrate signal thresholds to avoid saturation in high-sensitivity modalities like PET .

Basic: What controls are essential for ensuring reproducibility in Sulfo-Cyanineazide-based experiments?

Methodological Answer:
Include:

  • Negative controls : Unlabeled samples, azide-free reactions.
  • Positive controls : Pre-conjugated standards (e.g., BSA-Cy7.5).
  • Instrument controls : Daily calibration with reference beads.
  • Biological controls : Wild-type vs. target-deficient models.
    Document batch numbers, storage conditions (−20°C, desiccated), and freeze-thaw cycles .

Advanced: How to statistically analyze time-dependent fluorescence decay of Sulfo-Cyanineazide in longitudinal studies?

Methodological Answer:
Apply biexponential decay models to account for reversible binding and photobleaching. Use Kaplan-Meier survival analysis for signal half-life estimation. Correct for tissue depth and scattering using Monte Carlo simulations. Perform ANOVA with post-hoc tests to compare decay rates across groups. Report confidence intervals and effect sizes for clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.